Bis(4-methylpiperazin-1-yl)methanone

Description

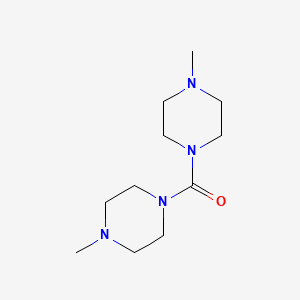

Structure

2D Structure

Properties

IUPAC Name |

bis(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O/c1-12-3-7-14(8-4-12)11(16)15-9-5-13(2)6-10-15/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSZAPBISRHOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333654 | |

| Record name | bis(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4180-30-7 | |

| Record name | bis(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of Bis 4 Methylpiperazin 1 Yl Methanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is used to determine the number and types of hydrogen atoms in a molecule. For Bis(4-methylpiperazin-1-yl)methanone, one would expect to observe distinct signals corresponding to the different proton environments. The symmetrical nature of the molecule would simplify the spectrum. Key expected signals would include those for the methyl (CH₃) protons and the methylene (B1212753) (CH₂) protons of the two piperazine (B1678402) rings. The chemical shifts (δ) of these protons would be influenced by their proximity to the nitrogen atoms and the central carbonyl group. Integration of the signal areas would confirm the ratio of protons in each unique environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. A spectrum for this compound would be expected to show signals for each unique carbon atom. This would include a signal for the carbonyl carbon (C=O), typically found in the downfield region of the spectrum, as well as separate signals for the methyl carbon and the different methylene carbons within the piperazine rings. The number of distinct signals would confirm the molecule's symmetry.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are employed to establish connectivity between atoms.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to map out the proton-proton networks within the piperazine rings.

HSQC (Heteronuclear Single Quantum Coherence) would reveal correlations between protons and the carbon atoms to which they are directly attached.

Without experimental data, the following table represents a hypothetical summary of expected NMR data based on the structure of this compound.

| Analysis | Expected Observations |

| ¹H NMR | Signals for methyl protons (N-CH₃). Signals for methylene protons on the piperazine rings (N-CH₂). |

| ¹³C NMR | Signal for carbonyl carbon (C=O). Signals for methyl carbon (N-CH₃). Signals for methylene carbons on the piperazine rings (N-CH₂). |

| 2D NMR | COSY correlations between adjacent methylene protons. HSQC correlations between CH₃/CH₂ protons and their attached carbons. HMBC correlations from methylene protons to the carbonyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₁H₂₂N₄O), HRMS would be able to confirm this specific formula by matching the experimentally measured exact mass to the calculated theoretical mass with a high degree of precision (typically within a few parts per million).

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules. It would be used to confirm the molecular weight of this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound.

A summary of the anticipated mass spectrometry findings is presented in the table below.

| Analysis | Expected Result |

| ESI-MS | A prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight. |

| HRMS | An exact mass measurement that corresponds to the molecular formula C₁₁H₂₂N₄O. |

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation, which corresponds to the vibrational energy levels of molecular bonds, a characteristic spectrum is produced that serves as a molecular fingerprint.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound. The structure of this compound is characterized by a central carbonyl group (C=O) bonded to the nitrogen atoms of two 4-methylpiperazine rings. The IR spectrum, therefore, is expected to exhibit distinct absorption bands corresponding to the vibrations of these specific moieties.

The most prominent feature in the IR spectrum of a related amide derivative, (1H-indol-2-yl)-(4-methylpiperazin-1-yl) methanone (B1245722), is the amidic carbonyl stretching vibration, which appears in the range of 1599-1610 cm⁻¹. derpharmachemica.com For this compound, a strong absorption band in this region is indicative of the urea-like carbonyl group.

Additionally, the spectrum will display characteristic peaks for the C-H bonds within the piperazine rings and the methyl groups. The N-methyl protons of the piperazine ring typically show signals in NMR spectroscopy around δ 2.32 - 2.34. derpharmachemica.com In IR spectroscopy, the C-H stretching vibrations of the methyl and methylene groups on the piperazine rings are expected in the 2800-3000 cm⁻¹ region. Other vibrations, such as C-N stretching and various bending modes, contribute to the more complex fingerprint region of the spectrum (below 1500 cm⁻¹).

A summary of the expected characteristic IR absorption bands for this compound, based on analogous structures, is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Urea) | C=O Stretch | 1600 - 1650 | Strong |

| Methylene (Piperazine) | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Methyl | C-H Stretch | 2870 - 2970 | Medium-Strong |

| Amine | C-N Stretch | 1000 - 1350 | Medium-Weak |

| Methylene (Piperazine) | CH₂ Bend | 1440 - 1480 | Medium |

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

The table below summarizes the crystallographic data for the analog bis(4-(2,4-dimethylphenyl)piperazin-1-yl)methane. researchgate.net

| Parameter | bis(4-(2,4-dimethylphenyl)piperazin-1-yl)methane |

| Chemical Formula | C₂₅H₃₆N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.460(2) |

| b (Å) | 12.653(3) |

| c (Å) | 17.566(3) |

| α (°) | 90 |

| β (°) | 94.452(7) |

| γ (°) | 90 |

| Volume (ų) | 2317.9(8) |

| Z (molecules/unit cell) | 4 |

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline solid. In structures containing piperazine and carbonyl moieties, interactions such as hydrogen bonds and other short contacts play a significant role. mdpi.com

For instance, in the crystal structure of bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid, various intermolecular forces including C-H···N and C-H···O short contacts, C-H–π interactions, and carbonyl–carbonyl interactions are observed. mdpi.com Similarly, weak C—H···O and C—H···F intermolecular interactions are noted in the crystal packing of 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanone, which contribute to the stability of the three-dimensional structure. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | C-H (methyl/piperazine) | O (carbonyl) | 2.6 - 3.2 |

| Short Contact | C-H | N (piperazine) | 2.6 - 2.8 |

Computational and Theoretical Investigations of Bis 4 Methylpiperazin 1 Yl Methanone and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally efficient approach to predict molecular geometries, energies, and other chemical properties. For Bis(4-methylpiperazin-1-yl)methanone, DFT calculations, typically using the B3LYP functional with a basis set like 6-311G(d,p) or 6-311++G(d,p), are employed to gain insights into its fundamental chemical nature.

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For piperazine (B1678402) derivatives, DFT calculations are used to determine these energy levels and predict the molecule's electronic behavior. The analysis often reveals that the electron density in the HOMO is concentrated on the piperazine rings and the carbonyl oxygen, while the LUMO density is distributed across the entire molecular framework. This distribution helps in understanding charge transfer interactions within the molecule.

Table 1: Representative FMO Properties for this compound Analogs

| Parameter | Typical Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Correlates with ionization potential; indicates electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Correlates with electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.0 to 5.0 eV | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

| Global Hardness (η) | 2.0 to 2.5 eV | Measures resistance to change in electron distribution. |

| Global Softness (S) | 0.2 to 0.25 eV⁻¹ | Reciprocal of hardness; indicates high polarizability and reactivity. |

Note: These values are representative based on DFT studies of similar piperazine-containing compounds and serve as an estimation for this compound.

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface using a color spectrum.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these regions are typically located around the carbonyl oxygen atom due to its high electronegativity.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack. These are often found around the hydrogen atoms of the methyl and piperazine ring protons.

Green Regions: Represent areas of neutral or zero potential.

MEP analysis provides a clear picture of the molecule's reactive sites and helps in understanding intermolecular interactions. Furthermore, calculations like Mulliken atomic charges quantify the partial charge on each atom, offering a numerical basis for the observed MEP map and confirming the electronegative nature of the oxygen and nitrogen atoms and the electropositive character of the hydrogen atoms.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains multiple single bonds and two piperazine rings, a variety of conformations are possible. The piperazine rings themselves typically adopt a stable chair conformation.

Computational methods are used to explore the potential energy surface of the molecule by systematically rotating key dihedral angles. This process identifies various stable conformers that exist at energy minima. The global minimum represents the most stable, and therefore most populated, conformation of the molecule under equilibrium conditions. Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it interacts with biological targets like receptors or enzymes. Studies on similar structures show that steric hindrance between the two piperazine rings and the central carbonyl group plays a significant role in determining the lowest energy conformer.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions in a simulated physiological environment (e.g., in water at a specific temperature and pressure).

For this compound, MD simulations can be used to analyze its structural stability and flexibility when interacting with a biological target, such as a protein. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from their initial position over time. A stable RMSD value indicates that the molecule has reached equilibrium within the binding site.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions. High RMSF values suggest greater flexibility in certain parts of the molecule.

These simulations provide critical information on the stability of the ligand-protein complex and can reveal conformational adjustments that occur upon binding, which are not apparent from static models.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target.

For this compound, molecular docking studies would be performed to predict how it binds to the active site of a specific target protein. The process involves generating a multitude of possible binding poses and scoring them based on factors like intermolecular energies.

The results of a docking study reveal the most probable binding mode and identify the key amino acid residues in the protein's active site that interact with the ligand. These interactions commonly include:

Hydrogen Bonds: Crucial for specificity and affinity, often involving the carbonyl oxygen and piperazine nitrogen atoms of the ligand.

Hydrophobic Interactions: Involving the nonpolar methyl and methylene (B1212753) groups of the piperazine rings.

The binding affinity is often expressed as a docking score or estimated free energy of binding (in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. These predictions are essential for understanding the mechanism of action at a molecular level and for guiding the design of more potent analogs.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Estimation of Interaction Energies and Binding Affinities

In the realm of computational chemistry, the estimation of interaction energies and binding affinities is crucial for understanding the potential of a molecule like this compound to interact with biological targets. These calculations provide quantitative measures of the strength of the non-covalent interactions between a ligand and a receptor, which is fundamental in drug design and discovery. Methodologies for these estimations range from molecular docking to more rigorous quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations.

Molecular docking is a primary tool used to predict the binding orientation of a ligand to a protein and to estimate the binding affinity. The scoring functions in docking programs calculate the binding energy by considering factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. For analogs of this compound, such as other piperazine derivatives, docking studies have been instrumental in elucidating their binding modes with various receptors. For instance, studies on piperidine/piperazine-based compounds targeting the sigma 1 receptor (S1R) have utilized docking to analyze the binding poses and have found that interactions with key amino acid residues, such as a salt bridge with Glu172 and hydrogen bonding, are crucial for affinity. nih.gov

Molecular dynamics simulations can further refine the docked poses and provide a more detailed picture of the dynamic interactions between the ligand and the protein over time. These simulations can be used to calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the energy of the protein-ligand complex and the individual components in a solvated environment to provide a more accurate estimation of the binding affinity.

Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to investigate the electronic structure and reactivity of this compound. These methods allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are critical for molecular recognition. qu.edu.qa By studying the electron density distribution and molecular orbitals, researchers can gain insights into the nature of the interactions that govern the binding of the molecule to its target.

A representative table of estimated interaction energies for a hypothetical complex of this compound with a target protein, derived from computational methods, is presented below.

| Interaction Type | Estimated Energy (kcal/mol) | Key Interacting Residues |

| Hydrogen Bonding | -5.0 to -10.0 | Asp, Glu, Ser |

| Electrostatic Interactions | -3.0 to -7.0 | Asp, Glu, Lys |

| Van der Waals Interactions | -15.0 to -25.0 | Leu, Val, Phe |

| Total Binding Affinity (ΔG) | -8.0 to -12.0 |

Note: The data in this table is illustrative and represents typical values obtained from computational studies on similar compounds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable in medicinal chemistry for predicting the activity of new compounds and for optimizing lead structures.

The foundation of a robust QSAR or QSPR model lies in the selection of appropriate molecular descriptors that can effectively capture the structural features responsible for the observed activity or property. Quantum chemical descriptors, derived from the electronic structure of the molecule, are particularly powerful as they can describe a wide range of molecular properties. jocpr.com For this compound and its analogs, these descriptors can be calculated using various quantum chemical methods, such as DFT. nanobioletters.com

Commonly used quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and electron-accepting abilities of a molecule, respectively, and are important for understanding chemical reactivity and the formation of charge-transfer complexes. jocpr.com

HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of the chemical stability and reactivity of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around the molecule, highlighting regions that are prone to electrophilic or nucleophilic attack, and thus can indicate potential sites for intermolecular interactions.

Atomic charges: These describe the distribution of electron density among the atoms in the molecule and can be used to identify sites for electrostatic interactions and hydrogen bonding.

The following table presents a hypothetical set of calculated quantum chemical descriptors for this compound.

| Descriptor | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

| Electronegativity | 2.65 |

| Chemical Hardness | 3.85 |

Note: The data in this table is for illustrative purposes and represents typical values that would be obtained from quantum chemical calculations.

In silico prediction of drug-likeness and ADME properties is a critical step in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. nih.gov Various computational models and software are available to predict these properties for a given chemical structure like this compound. These predictions are often based on QSPR models or rule-based systems derived from large datasets of known drugs. nih.gov

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability.

ADME properties that are commonly predicted include:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are predicted to assess oral absorption. frontiersin.org

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are important for understanding where the drug will travel in the body.

Metabolism: Computational models can predict the sites of metabolism by cytochrome P450 (CYP) enzymes and whether the compound is likely to be an inhibitor or inducer of these enzymes. nih.gov

Excretion: Properties related to renal clearance can also be estimated.

A summary of predicted ADME properties for this compound is provided in the table below.

| ADME Property | Predicted Value/Classification |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| P-glycoprotein Substrate | No |

| Distribution | |

| Blood-Brain Barrier Penetration | Low |

| Plasma Protein Binding | Moderate |

| Metabolism | |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

Note: The data in this table is hypothetical and represents the type of output provided by in silico ADME prediction tools.

Reactivity and Functionalization of the Bis 4 Methylpiperazin 1 Yl Methanone Scaffold

Modifications at the Carbonyl Center

The carbonyl group, a urea-like moiety, is a primary site for chemical transformations, including nucleophilic attack and catalytic reactions.

Nucleophilic Addition and Substitution Reactions at the Methanone (B1245722) Moiety

The carbonyl carbon in bis(4-methylpiperazin-1-yl)methanone is electrophilic and susceptible to attack by nucleophiles. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from the general behavior of ureas and related carbonyl compounds.

Reduction of the carbonyl group is a potential transformation. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are known to reduce amides and ureas to their corresponding amines. In the case of this compound, this would likely result in the formation of bis(4-methylpiperazin-1-yl)methane. Milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally less effective for the reduction of ureas under standard conditions. masterorganicchemistry.com However, the reactivity of NaBH4 can be enhanced with certain additives or by modifying reaction conditions, which might allow for the reduction of the carbonyl group in this scaffold. reddit.com

The general mechanism for the reduction of a carbonyl group by a hydride reagent involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Table 1: Plausible Products of Nucleophilic Addition to the Carbonyl Group

| Nucleophile/Reagent | Plausible Product | Reaction Type |

| Lithium Aluminum Hydride (LiAlH4) | Bis(4-methylpiperazin-1-yl)methane | Reduction |

| Grignard Reagents (R-MgX) | Tertiary alcohol derivative | Nucleophilic Addition |

| Organolithium Reagents (R-Li) | Tertiary alcohol derivative | Nucleophilic Addition |

Catalytic Transformations Involving the Carbonyl Group

Catalytic methods offer alternative pathways for modifying the carbonyl group, often with higher selectivity and milder reaction conditions. Catalytic hydrogenation is a common method for the reduction of carbonyl compounds. libretexts.org While direct catalytic hydrogenation of the urea-like carbonyl in this compound to a methylene (B1212753) group can be challenging, specialized catalysts and conditions have been developed for similar transformations.

Recent research has demonstrated the iridium-catalyzed chemoselective hydrogenolysis of urea (B33335) derivatives into formamides and amines. nih.gov This type of catalytic system could potentially cleave one of the C-N bonds in this compound, yielding 4-methylpiperazine-1-carbaldehyde and 1-methylpiperazine (B117243). The reaction proceeds through the heterolytic cleavage of hydrogen by an Iridium-Nitrogen bond, followed by protonation of the carbonyl oxygen and subsequent hydride transfer. nih.gov

Table 2: Potential Catalytic Transformations of the Methanone Moiety

| Catalyst System | Transformation | Potential Products |

| Iridium Complex | Hydrogenolysis | 4-Methylpiperazine-1-carbaldehyde and 1-methylpiperazine |

| Ruthenium Complexes | Hydrogenation/Decarbonylation | Methylene-bridged bis(piperazine) or other rearranged products |

Functionalization of the N-Methylpiperazine Rings

The nitrogen atoms of the piperazine (B1678402) rings provide sites for further functionalization, allowing for the introduction of a wide array of substituents.

N-Alkylation and N-Acylation Reactions for Diverse Substitutions

The secondary amine nitrogen atoms in the piperazine rings are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. Although the nitrogen atoms in this compound are tertiary, functionalization can be achieved by first demethylating one or both of the N-methyl groups to generate secondary amine functionalities.

General methods for the N-alkylation of piperazines involve reaction with alkyl halides, reductive amination with aldehydes or ketones, or reaction with other electrophilic alkylating agents. nih.govresearchgate.net Similarly, N-acylation can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids with a coupling agent. These reactions allow for the introduction of a vast range of alkyl and acyl groups, thereby modifying the steric and electronic properties of the molecule.

Table 3: General Conditions for N-Alkylation and N-Acylation of Piperazine Scaffolds

| Reaction | Reagents | General Conditions |

| N-Alkylation | Alkyl halide (R-X) | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | Solvent (e.g., DCE, CH2Cl2) |

| N-Acylation | Acyl chloride (R-COCl) | Base (e.g., Et3N, Pyridine), Solvent (e.g., CH2Cl2, THF) |

| N-Acylation | Carboxylic acid (R-COOH) | Coupling agent (e.g., EDC, DCC), Solvent (e.g., DMF, CH2Cl2) |

Introduction of Halogen, Nitro, and Other Functional Groups

The introduction of functional groups such as halogens and nitro groups directly onto the N-methylpiperazine rings is less common than N-alkylation or N-acylation. The piperazine ring is non-aromatic, and therefore does not undergo typical electrophilic aromatic substitution reactions.

However, halogenation at the carbon atoms of the piperazine ring can be achieved under specific conditions, often involving radical mechanisms or the use of specialized reagents. Copper-catalyzed C-H halogenation has been reported for certain N-containing heterocycles, though its applicability to this specific scaffold would require experimental validation. beilstein-journals.org

Nitration of N-methylpiperazine typically occurs at the nitrogen atom to form N-nitroso or N-nitro derivatives, rather than substitution on the carbon framework. Electrophilic nitrating agents, such as a mixture of nitric acid and sulfuric acid, are standard for aromatic nitration but would likely lead to degradation or reaction at the nitrogen atoms in this aliphatic heterocycle. masterorganicchemistry.comnih.gov

Investigation of Tautomerism and Isomerization Pathways

The structural features of this compound allow for the possibility of tautomerism and the existence of different conformational isomers.

The methanone moiety is structurally analogous to urea, which can exhibit keto-enol tautomerism, although the keto form is generally predominant. frontiersin.orgnih.gov In the case of this compound, a similar equilibrium between the keto form (the methanone) and a potential enol-like form could exist, where a proton from an adjacent carbon atom migrates to the carbonyl oxygen, forming a carbon-carbon double bond within the piperazine ring. The stability and accessibility of such a tautomer would depend on various factors, including solvent and temperature.

Furthermore, due to the restricted rotation around the C-N amide bonds and the chair-like conformations of the piperazine rings, various conformational isomers can exist. The interconversion between these conformers can be studied using techniques such as variable-temperature NMR spectroscopy. Studies on related N-acylated piperazines have shown that the energy barriers for amide bond rotation and ring inversion can be determined, providing insight into the dynamic conformational behavior of these molecules.

Applications of Bis 4 Methylpiperazin 1 Yl Methanone and Its Derivatives in Chemical Research

Role in Chemical Biology and Molecular Recognition

In the realms of chemical biology and molecular recognition, derivatives of bis(4-methylpiperazin-1-yl)methanone serve as foundational structures for developing targeted molecular tools. Their ability to be systematically modified allows researchers to probe the intricate interactions between small molecules and biological macromolecules like proteins and nucleic acids.

The development of novel chemical probes is essential for dissecting biological pathways and validating new drug targets. Derivatives based on the (piperazin-1-yl)methanone core have been instrumental in creating new chemical entities with unique pharmacological profiles. A notable example is the generation of inverse agonists for the cannabinoid CB1 receptor. Researchers have developed compounds such as (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride, known as LDK1229. nih.govossila.com This compound originates from the benzhydryl piperazine (B1678402) analog class and features a chemical scaffold distinct from first-generation CB1 inverse agonists. nih.gov The novelty of this scaffold provides a fresh starting point for developing peripherally active agents, potentially avoiding the psychiatric side effects associated with earlier, centrally active compounds. nih.gov The design of such probes with new core structures is crucial for exploring receptor function and pharmacology from new perspectives.

Fragment-based ligand discovery (FBLD) is a powerful strategy in drug development that begins by identifying small, low-affinity molecules ("fragments") that bind to a biological target. These fragments are then optimized and linked to create more potent and selective ligands. The piperazine motif is a common and effective component in fragment libraries. For instance, a library derived from 4-(4-methylpiperazin-1-yl)aniline was constructed to identify stabilizers of G-quadruplex DNA, a structure involved in gene regulation and a target for anticancer therapies. This approach highlights the utility of the core piperazine structure as a reliable building block for developing ligands that recognize complex biomolecular targets.

The (piperazin-1-yl)methanone scaffold has been incorporated into molecules designed to inhibit various enzymes. Studies have demonstrated the efficacy of these derivatives against enzymes implicated in inflammation and cancer.

Carbonic Anhydrase (CA) Inhibition : A series of sulfamates incorporating piperazinyl-ureido moieties were synthesized and evaluated for their ability to inhibit human carbonic anhydrase (hCA) isoforms. nih.gov These compounds were designed as analogs of SLC-0111, a CA inhibitor in clinical trials. Many of the new derivatives showed potent, low-nanomolar inhibition against the tumor-associated isoforms hCA IX and XII, while being less effective against the off-target cytosolic isoforms hCA I and II. nih.gov The most effective inhibitors featured substituted aryl groups on the piperazine ring, demonstrating potent inhibition constants (Kᵢ) against key isoforms. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition : Derivatives of ferrocenyl(piperazine-1-yl)methanone have been synthesized and screened for anti-inflammatory activity. nih.gov One promising compound, designated 4i , was found to be a potent inhibitor of nitric oxide (NO) production in macrophages. nih.gov Further mechanistic studies revealed that this compound significantly inhibited the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. nih.gov

Table 1: In Vitro Enzyme Inhibition by (Piperazin-1-yl)methanone Derivatives

| Compound Class | Target Enzyme | Key Finding |

|---|---|---|

| Ferrocenyl(piperazine-1-yl)methanone Derivatives | COX-2 / iNOS | Compound 4i potently inhibits NO production (IC₅₀ = 7.65 µM) and significantly reduces COX-2 and iNOS protein expression. nih.gov |

| Piperazinyl-Ureido Sulfamates | Carbonic Anhydrases (hCA II, IX, XII) | Derivatives show low nanomolar inhibition, with Kᵢ values ranging from 0.91-36.9 nM against the cancer-related hCA IX isoform. nih.gov |

This table is based on data from cited research articles and is for informational purposes only.

The structural versatility of (piperazin-1-yl)methanone derivatives makes them suitable candidates for targeting G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes.

Cannabinoid CB1 Receptor : The benzhydryl piperazine analog, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), was identified as a novel inverse agonist for the CB1 receptor. nih.gov In competitive radioligand binding assays, this compound demonstrated a binding affinity (Kᵢ) of 220 nM for the CB1 receptor and exhibited greater selectivity for CB1 over the CB2 receptor. nih.gov

Serotonin (B10506) (5-HT) Receptors : The arylpiperazine structure is a well-established and highly important pharmacophore for ligands targeting serotonin receptors, particularly the 5-HT₁ₐ subtype, which is implicated in anxiety and depression. nih.gov The general structure, consisting of an aryl group linked to a piperazine ring, can be systematically modified to produce compounds with agonist or antagonist activity. nih.gov The nitrogen atoms of the piperazine ring and the nature of the aryl group are key determinants of binding affinity and functional activity at these receptors. mdpi.com

Table 2: Receptor Binding Data for a (Piperazin-1-yl)methanone Derivative

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Receptor Type |

|---|---|---|---|

| LDK1229 | Cannabinoid CB1 | 220 nM | G-Protein Coupled Receptor |

This table is based on data from the cited research article and is for informational purposes only.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. The (piperazin-1-yl)methanone scaffold is an excellent template for such studies.

For instance, in the development of carbonic anhydrase inhibitors, modifications to the substituent on the piperazine ring of piperazinyl-ureido sulfamates led to significant differences in inhibitory activity and isoform selectivity. nih.gov The introduction of moieties like 3-methylphenyl, 2,3-dimethylphenyl, and 4-methoxyphenyl (B3050149) resulted in compounds with low nanomolar potency against the target isoforms hCA IX and XII. nih.gov

Similarly, in the context of CB1 receptor ligands, analogs of LDK1229 were synthesized to probe the SAR. nih.gov Compounds where the cyclohexylmethanone group was replaced with a cinnamyl group (LDK1203) or a tosyl group (LDK1222) also showed comparable binding to the CB1 receptor, indicating that various substitutions on the piperazine nitrogen are tolerated while maintaining affinity for the target. nih.gov These studies are crucial for optimizing lead compounds to enhance potency, selectivity, and other pharmacological properties.

Utility in Coordination Chemistry and Materials Science

Based on the conducted literature search, no specific studies detailing the use of this compound or its direct derivatives as ligands in coordination chemistry or for the development of new materials were identified. The piperazine moiety itself can act as a bidentate or bridging ligand in metal complexes, suggesting potential applications for bis-piperazine compounds like the title molecule as building blocks for coordination polymers or metal-organic frameworks. However, specific research to this effect is not available in the provided search results.

Ligand Design for Metal Complexation and Coordination Compound Synthesis

A thorough search of chemical databases and scientific literature yielded no specific examples of this compound being utilized as a ligand for the synthesis of metal complexes or coordination compounds. The piperazine moiety is a well-established functional group in coordination chemistry, capable of binding to metal centers through its nitrogen atoms. ssrn.com However, research has not yet extended to the specific application of this compound in this capacity. While numerous studies detail the use of other piperazine-containing molecules as ligands, the unique structural and electronic properties that this compound would confer upon a metal complex remain unexplored.

Catalytic Applications

The catalytic potential of this compound, either as an organocatalyst or as a ligand in metal-catalyzed transformations, remains an unexamined area of chemical research.

Investigation as Organocatalysts or Ligands in Metal-Catalyzed Transformations

No studies have been found that investigate the use of this compound as an organocatalyst. The presence of basic nitrogen atoms suggests a potential for this compound to catalyze certain organic reactions. Similarly, there is no evidence of its application as a ligand in metal-catalyzed transformations. The design of ligands is crucial for tuning the reactivity and selectivity of metal catalysts, but this compound has not been explored in this context. One study on oxidative carbonylation of amines briefly mentions the synthesis of this compound as a product of the reaction, but the focus of this research was on the catalytic process itself and not on the applications of the resulting compound. ambeed.com

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Pathways

The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents like phosgene (B1210022) or its derivatives. Future research must prioritize the development of greener, more efficient synthetic routes to Bis(4-methylpiperazin-1-yl)methanone. The focus should be on improving atom economy, reducing waste, and utilizing less hazardous materials.

Key areas for exploration include:

Carbonylative Approaches: Investigating direct carbonylation reactions using carbon dioxide as a C1 source. This approach is a cornerstone of green chemistry, transforming a greenhouse gas into a valuable chemical feedstock.

Catalytic Systems: Developing novel catalysts (homogeneous or heterogeneous) that can facilitate the reaction between 1-methylpiperazine (B117243) and a suitable carbonyl source under milder conditions.

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes. Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| CO₂-based Carbonylation | Utilizes a renewable and non-toxic C1 source; high atom economy. | Requires efficient catalytic systems to overcome the thermodynamic stability of CO₂. |

| Non-phosgene Reagents | Avoids highly toxic and corrosive phosgene; examples include dimethyl carbonate or oxidative carbonylation. | May require harsher reaction conditions or produce stoichiometric byproducts. |

| Continuous Flow Synthesis | Improved heat and mass transfer; enhanced safety and process control; potential for automation. | Initial setup costs; potential for channel clogging with solid byproducts. |

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic pathways. The application of Process Analytical Technology (PAT) can provide real-time insights into the synthesis of this compound.

Future research should focus on implementing in-line spectroscopic methods to monitor reaction progress. Techniques such as Raman and Near-Infrared (NIR) spectroscopy are particularly powerful for this purpose as they can provide molecular-level information non-invasively. mdpi.com These techniques allow for the real-time tracking of reactant consumption and product formation, enabling precise control over the manufacturing process. mdpi.comresearchgate.net For instance, UV/Vis spectroscopy, a cost-effective option, can be used for in-line monitoring of specific chromophore-containing reactants or products in bioprocesses, a principle that can be adapted to chemical synthesis. mdpi.com

Table 2: Spectroscopic Techniques for Real-Time Reaction Monitoring

| Technique | Principle | Advantages for Synthesis Monitoring |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. mdpi.com | Non-invasive; compatible with aqueous and solid samples; provides detailed structural information. mdpi.com |

| Near-Infrared (NIR) | Measures overtone and combination bands of molecular vibrations. | Can penetrate deeply into samples; suitable for solid and slurry analysis; rapid data acquisition. |

| UV/Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules with chromophores. mdpi.com | Simple, low-cost instrumentation; well-suited for monitoring concentrations of specific components. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry. Artificial intelligence (AI) and machine learning (ML) can dramatically accelerate the discovery of new applications for this compound and its derivatives. Computationally driven approaches, such as virtual screening and molecular modeling, have already proven successful in identifying novel inhibitors from the broader phenyl(piperazin-1-yl)methanone class for therapeutic targets like monoacylglycerol lipase (B570770) (MAGL). nih.govresearchgate.net

Future avenues of research include:

Predictive Modeling: Using ML algorithms to predict the physicochemical properties, biological activities, and potential toxicities of novel derivatives based on their molecular structure.

De Novo Design: Employing generative AI models to design new molecules with optimized properties, using this compound as a starting scaffold.

Virtual Screening: High-throughput virtual screening of large compound libraries to identify derivatives with high binding affinity for specific biological targets. This approach has been successfully used to identify potential drug candidates from related compound classes. nih.govresearchgate.net

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The core structure of this compound offers several sites for chemical modification, opening the door to a vast chemical space. The secondary amine positions in the piperazine rings, while acylated, still possess reactivity that could be exploited. Furthermore, the methyl groups could potentially be functionalized.

Research should be directed towards:

Post-Synthetic Modification: Developing selective reactions to modify the core structure after its initial synthesis. This could involve, for example, functionalization of the piperazine ring.

Scaffold Diversification: Using the parent compound as a building block for more complex architectures. The combination of the piperazine scaffold with other pharmacologically relevant cores, such as 3H-1,2-dithiol-3-one, has been shown to produce novel biologically important compounds. mdpi.com

Asymmetric Synthesis: For derivatives that possess chiral centers, developing enantioselective synthetic methods is crucial, as different enantiomers can have vastly different biological activities.

Expansion into Emerging Areas of Chemical Biology and Materials Science

The true potential of this compound may lie in its application in interdisciplinary fields. Its rigid, yet functionalizable, structure could be advantageous in both chemical biology and materials science.

Chemical Biology: Derivatives could be designed as chemical probes to study biological systems. The piperazine motif is found in numerous bioactive compounds, including anticancer agents and central nervous system drugs. ossila.comrsc.org By attaching fluorescent tags or reactive groups, derivatives could be used for target identification and validation.

Materials Science: The symmetrical and robust nature of the molecule makes it an interesting candidate for the development of supramolecular structures, metal-organic frameworks (MOFs), or polymers. The nitrogen atoms can act as ligands for metal coordination, potentially leading to new materials with interesting catalytic, optical, or electronic properties. The use of related thiophene-based structures in molecular electronics and sensors highlights the potential for conjugated systems built upon similar scaffolds. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing Bis(4-methylpiperazin-1-yl)methanone, and what reaction conditions are critical for high yield and purity?

- Methodological Answer : Multi-step synthesis typically involves coupling reactions between 4-methylpiperazine and carbonyl-containing intermediates. Key steps include nucleophilic substitution or condensation under inert atmospheres. Reaction temperature (often 50–80°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of reagents must be tightly controlled to avoid side products like N-oxide derivatives . Post-synthesis purification via column chromatography or recrystallization is essential for isolating the target compound.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of methyl groups on the piperazine rings and the central carbonyl group. Infrared (IR) spectroscopy verifies the presence of carbonyl (C=O) stretches (~1650–1750 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns. Cross-validation using X-ray crystallography (e.g., SHELX software ) resolves ambiguities in stereochemistry or crystallographic packing.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. Store the compound in a cool, dry environment away from oxidizing agents. Refer to Safety Data Sheets (SDS) for emergency measures, such as eye rinsing with water for 15 minutes and immediate medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). Employ temperature-dependent NMR to assess conformational flexibility. Use density functional theory (DFT) calculations to model energetically favorable conformations and compare with experimental data. Cross-check with alternative techniques like Electron Diffraction (ED) or synchrotron-based crystallography for high-resolution validation .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Introduce substituents via nucleophilic acyl substitution or reductive amination. For example, replace the carbonyl group with thiocarbonyl or introduce halogen atoms at specific positions. Use parallel synthesis or combinatorial chemistry to generate libraries. Monitor reaction progress via HPLC and optimize using Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent polarity) .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer : Utilize cheminformatics platforms (e.g., PubChem’s predictive models) to simulate reaction pathways. Molecular docking studies can predict binding affinities for biological targets, while quantum mechanical calculations (e.g., Gaussian software) model transition states and activation energies. Validate predictions with small-scale exploratory reactions under controlled conditions .

Q. What experimental designs are suitable for evaluating the biological activity of this compound against neurological targets?

- Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., ³H-labeled compounds) to assess affinity for receptors like histamine H₁/H₄ or serotonin receptors. Pair with functional assays (e.g., cAMP inhibition or calcium flux measurements) to determine agonism/antagonism. Use animal models (e.g., zebrafish or rodents) for in vivo neurobehavioral studies, adhering to ethical guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.